
(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C10H12N4. It has an average mass of 188.23 Da and a monoisotopic mass of 188.105526 Da .
Molecular Structure Analysis
The molecular structure of “(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” consists of a pyrazole ring attached to a pyridine ring via a methanamine bridge . The pyrazole ring is substituted with a methyl group .Physical And Chemical Properties Analysis
“(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine” has a density of 1.2±0.1 g/cm3, a boiling point of 219.8±15.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C. It also has an enthalpy of vaporization of 45.6±3.0 kJ/mol and a flash point of 86.7±20.4 °C .Aplicaciones Científicas De Investigación
Chemical Inhibitors in Drug Metabolism
Pyrazole and pyridine derivatives are crucial in studying drug-drug interactions mediated by Cytochrome P450 enzymes. They serve as selective inhibitors to decipher the involvement of specific CYP isoforms in the metabolism of drugs, thereby predicting potential drug-drug interactions (Khojasteh et al., 2011).
Medicinal Chemistry and Drug Discovery
Pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidines scaffolds, related to the pyrazole and pyridine groups, are pivotal in developing drug candidates with a broad range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. These compounds are the focus of extensive synthetic strategies and structure-activity relationship studies to create potent therapeutics (Cherukupalli et al., 2017; Chauhan & Kumar, 2013).
Optoelectronic Materials
Functionalized quinazolines and pyrimidines, which are structurally related to pyrazole and pyridine derivatives, find applications in optoelectronic materials. These compounds, incorporated into π-extended conjugated systems, have been utilized in creating novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and other electronic devices (Lipunova et al., 2018).
Synthesis of Novel Compounds
Pyrazole and pyridine derivatives are integral in synthesizing new compounds with potential pharmaceutical and medicinal applications. These derivatives are synthesized through various chemical reactions, contributing significantly to the development of new drugs and materials (Parmar et al., 2023).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine derivatives, similar in structure to the subject compound, have been extensively explored as kinase inhibitors in drug development. Their versatility in binding to kinases through multiple modes makes them valuable scaffolds in designing inhibitors targeting a broad range of kinases (Wenglowsky, 2013).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H317, H319, and H335. Precautionary statements include P261, P264, P270, P271, P272, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P333+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
(2-methylpyrazol-3-yl)-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c1-14-9(4-6-13-14)10(11)8-3-2-5-12-7-8/h2-7,10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOPCEVXFBARSJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(C2=CN=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-pyrazol-5-yl)(pyridin-3-yl)methanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



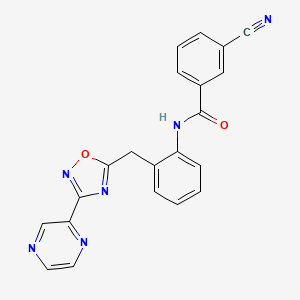
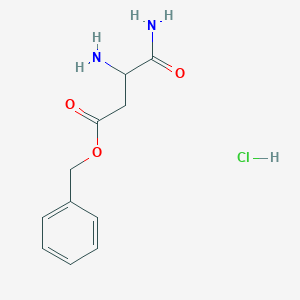
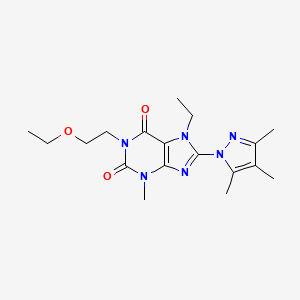
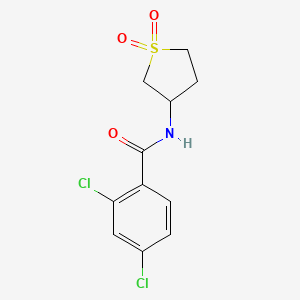
![3-(4-Methylphenyl)-6-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2859167.png)
![2-(3-methoxyphenoxy)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2859171.png)


![1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2859177.png)
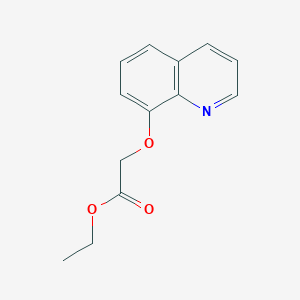
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2859183.png)
